molecular formula C21H24N4O3 B5457620 2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol

2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol

Cat. No. B5457620
M. Wt: 380.4 g/mol
InChI Key: ULYRRIZENXUZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol is a chemical compound that has gained attention in scientific research due to its potential biological and medicinal applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of various enzymes and receptors that are involved in cancer cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol has potent biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of various neurotransmitters in the brain. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a valuable tool for cancer research. Additionally, this compound has low toxicity and high selectivity for cancer cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis, which may limit its availability for widespread use.

Future Directions

There are several future directions for the study of 2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol. One potential direction is the further study of its mechanism of action, which may provide insights into its potential use in the treatment of neurological disorders. Another potential direction is the development of more cost-effective synthesis methods for this compound, which may make it more accessible for widespread use in scientific research. Additionally, there is potential for the development of new analogs of this compound with improved potency and selectivity for cancer cells.

Synthesis Methods

2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol has been synthesized using various methods. One of the most commonly used methods involves the reaction of 2-amino-6-chloro-4-(2-morpholin-4-yl-ethylamino)pyrimidine with 6-(2-bromo-6-methoxy-naphthalen-1-yl)-2-morpholin-4-yl-pyrimidin-4-amine in the presence of a palladium catalyst. The resulting compound is then reduced using sodium borohydride to yield 2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol.

Scientific Research Applications

2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in cancer research. Studies have shown that 2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[[6-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]pyrimidin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-27-18-5-4-15-10-17(3-2-16(15)11-18)19-13-25(7-9-28-19)21-12-20(22-6-8-26)23-14-24-21/h2-5,10-12,14,19,26H,6-9,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYRRIZENXUZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C4=NC=NC(=C4)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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